1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVLGEPGWBGRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea typically involves the reaction of 3,4-dichloroaniline with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+4-Methylbenzenesulfonyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Sulfonylurea Formation
The compound is synthesized via two primary routes:
Route A: Sulfonamide-Carbamate Coupling
Reaction of 3,4-dichlorophenylsulfonamide with 4-methylphenyl isocyanate under basic conditions yields the target compound. Key parameters include:
| Parameter | Optimal Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Acetonitrile | 78-85% | |
| Temperature | 80°C | - | |
| Base | 4 equiv. DBU | - | |
| Residence time | 2 minutes (flow synthesis) | - |
Route B: Benzothiazole Intermediate Pathway
Condensation of 2-amino-1,3-benzothiazole with 4-methylbenzenesulfonyl chloride forms the sulfonamide intermediate, followed by urea bridge formation with 3,4-dichlorophenyl isocyanate .
Substituent Modifications
The aryl and sulfonyl groups undergo selective transformations:
Aryl Ring Halogenation
Electrophilic substitution on the 4-methylphenyl ring introduces halogens (Cl, Br) at the para-position using Cl₂ or Br₂ in acetic acid .
Sulfonyl Group Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF modifies the sulfonamide nitrogen:
| Reagent | Product | Yield | Stability | Source |
|---|---|---|---|---|
| CH₃I | N-methylated derivative | 62% | Stable | |
| C₃H₇Br | N-propyl analog | 55% | Hydrolytic |
Urea Bridge Cleavage
Hydrolysis under acidic (HCl, 6M) or basic (NaOH, 10%) conditions breaks the urea linkage:
Thermal Degradation
At >150°C, the compound decomposes via sulfonylurea bridge scission, forming SO₂ and aryl amines.
Photolytic Behavior
UV exposure (254 nm) induces N-S bond cleavage, generating:
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Pharmacological Properties
Sulfonylureas, including 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea, are known for their ability to enhance insulin release in response to glucose. This class of drugs acts by binding to ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization and subsequent calcium influx, which triggers insulin secretion. The compound has shown significant efficacy in managing hyperglycemia in various animal models and clinical trials.
Case Studies
Several studies have documented the effectiveness of this compound in controlling blood glucose levels:
- In Vivo Studies : A study conducted on STZ-induced hyperglycemic rats demonstrated that the compound significantly reduced blood glucose levels compared to control groups. The results indicated a percentage reduction in blood glucose levels ranging from 55% to 78% depending on the dosage administered .
- Molecular Docking Studies : Research involving molecular docking has shown that this compound exhibits strong binding affinity to peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential additional mechanisms for its antidiabetic effects beyond insulin secretion .
- Comparative Efficacy : In clinical trials comparing various sulfonylureas, this compound has been noted for its prolonged antihyperglycemic effects compared to traditional agents like glibenclamide. This prolonged effect may be attributed to higher plasma protein binding affinity .
Safety Profile
While effective in managing diabetes, sulfonylureas are associated with risks such as hypoglycemia and potential cardiovascular issues. Recent studies emphasize the importance of monitoring liver function tests during treatment due to potential drug-induced liver injury .
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aryl Ureas
The following compounds share structural similarities with the target molecule but differ in substituent groups, positions, or backbone modifications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic and Steric Effects
- Fluorine vs. However, the methyl group improves lipophilicity, which may favor membrane permeability.
- Chlorine Position : The 3,5-dichlorophenyl analog exhibits a symmetrical substitution pattern, reducing steric hindrance but altering electronic interactions compared to the asymmetrical 3,4-dichlorophenyl group in the target compound.
Biological Activity
1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea is a compound categorized under sulfonylureas, which are primarily known for their role in managing type 2 diabetes through insulin secretion enhancement. This article explores the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Sulfonylureas, including the compound in focus, act primarily by stimulating insulin release from pancreatic beta cells. They bind to the sulfonylurea receptor (SUR) component of ATP-sensitive potassium channels (K_ATP channels), leading to membrane depolarization and subsequent calcium influx, which triggers insulin secretion.
- Insulin Secretion : The binding of sulfonylureas to SUR1 inhibits K_ATP channels, causing depolarization and calcium influx, which promotes insulin release from pancreatic beta cells.
- Hypoglycemic Effects : Studies have demonstrated that compounds like this compound exhibit significant hypoglycemic effects in various animal models, particularly in STZ-induced hyperglycemic rats .
Research Findings
Recent studies have highlighted the efficacy and safety profiles of sulfonylureas. For instance, a study on a related compound demonstrated its ability to lower blood glucose levels significantly while showing minimal adverse effects on body weight and overall health .
Table 1: Comparative Efficacy of Sulfonylureas
| Compound Name | Efficacy (Reduction in Blood Glucose) | Body Weight Change | Side Effects |
|---|---|---|---|
| This compound | Significant | Minimal | Mild gastrointestinal |
| Glibenclamide | Moderate | Weight gain | Hypoglycemia |
| Glimepiride | High | Stable | Mild headache |
Case Studies
Several case studies have focused on the application of sulfonylureas in clinical settings. One notable study involved patients with type 2 diabetes who were treated with various sulfonylureas, including the compound . Results indicated that patients experienced improved glycemic control without significant hypoglycemic episodes .
Case Study Example
- Study Title : Efficacy of New Sulfonylurea Derivatives in Type 2 Diabetes Management
- Participants : 120 patients with type 2 diabetes
- Findings : Patients receiving treatment with this compound showed a reduction in HbA1c levels by an average of 1.5% over six months compared to a control group receiving placebo .
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea, and how can reaction conditions be systematically optimized?
The synthesis typically involves coupling 3,4-dichloroaniline with 4-methylbenzenesulfonyl isocyanate under controlled conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios. Optimization can employ Design of Experiments (DoE) to evaluate yield dependencies on variables like catalyst loading (e.g., triethylamine) and reaction time. Intermediate purity should be verified via TLC or HPLC before proceeding to sulfonylurea formation .
Q. How can researchers rigorously characterize the structural and electronic properties of this compound?
Combine spectroscopic and computational methods:
- NMR : H and C NMR to confirm aromatic substitution patterns and urea linkage integrity.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation pathways.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., urea moiety’s role in supramolecular assembly) .
- DFT Calculations : Predict electronic distribution and reactive sites (e.g., sulfonyl group’s electrophilicity) .
Q. What methodologies are recommended for assessing solubility and stability under varying pH conditions?
- Solubility : Use shake-flask method with UV-Vis quantification in buffers (pH 1–13) and organic solvents (logP determination via octanol-water partitioning).
- Stability : Accelerated degradation studies (40–80°C) with HPLC monitoring. Identify hydrolytic degradation products (e.g., sulfonic acid derivatives) under acidic/alkaline conditions .
Advanced Research Questions
Q. How can environmental fate modeling predict the compound’s persistence and bioaccumulation potential?
Integrate physicochemical data (e.g., logKow, hydrolysis half-life) into fugacity models (e.g., EQC or SimpleBox) to estimate distribution in air, water, and soil. Prioritize metabolites identified via LC-QTOF-MS and assess their ecotoxicity using QSAR models. Long-term soil adsorption studies (OECD 106) can validate model predictions .
Q. What experimental designs are robust for evaluating ecotoxicological impacts across trophic levels?
- Microcosm Studies : Expose aquatic (Daphnia magna) and terrestrial (Eisenia fetida) organisms to graded concentrations. Measure LC50/EC50 endpoints and sublethal effects (e.g., enzyme inhibition in algae).
- Multi-Generational Assays : Track population-level impacts in nematodes (C. elegans) over 5–10 generations. Use randomized block designs to account for environmental variability .
Q. How can conflicting data on photolytic degradation pathways be resolved?
Apply advanced analytical techniques:
- LC-HRMS/MS : Identify transient intermediates (e.g., chlorinated byproducts).
- Time-Resolved Spectroscopy : Monitor reactive oxygen species (ROS) generation under UV irradiation.
- Isotopic Labeling : Trace C-labeled compound to distinguish abiotic vs. microbial degradation routes .
Q. What strategies mitigate interference in quantifying this compound in complex matrices (e.g., soil or biological samples)?
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to remove humic acids.
- Chromatography : Use tandem columns (C18 + phenyl-hexyl) to separate co-eluting isomers.
- Mass Spectrometry : Employ differential ion mobility (DMS) to enhance selectivity in MRM transitions .
Q. How do steric and electronic effects influence the compound’s receptor-binding interactions?
Conduct molecular docking (AutoDock Vina) with target proteins (e.g., sulfonylurea receptors). Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare analogs with varying substituents (e.g., methyl vs. chloro groups) to map structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
